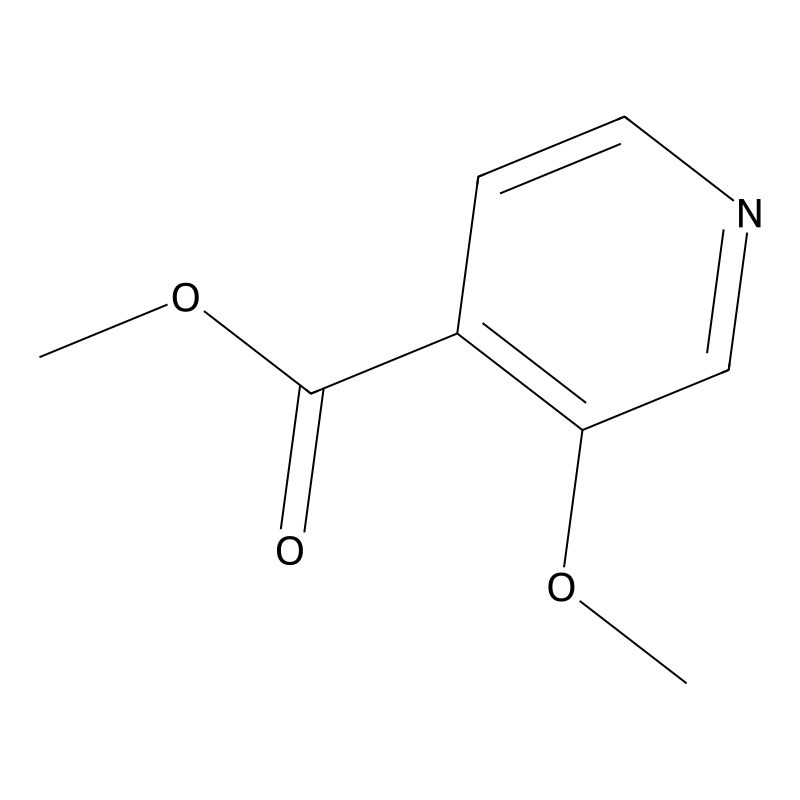

Methyl 3-methoxyisonicotinate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Pest Management

Specific Scientific Field: Entomology (Study of Insects)

Summary of the Application: Methyl isonicotinate is a patented 4-pyridyl carbonyl compound that has been found to be a useful semiochemical. It has been extensively studied as a non-pheromone thrips semiochemical.

Methods of Application or Experimental Procedures: This compound is mainly used as a lure in combination with colored sticky traps for enhanced monitoring of thrips in greenhouses.

Methyl 3-methoxyisonicotinate is an organic compound that belongs to the class of isonicotinic acid derivatives. It is characterized by the presence of a methoxy group at the 3-position of the pyridine ring. Its molecular formula is and it features both an ester and a methoxy functional group, which contribute to its chemical reactivity and potential biological activities. This compound is of interest in various fields, including medicinal chemistry and organic synthesis, due to its structural properties that may influence its pharmacological effects.

- Oxidation: The compound can undergo oxidation reactions, typically using agents such as potassium permanganate or hydrogen peroxide, leading to products like nitro derivatives or carboxylic acids.

- Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in amines or alcohols.

- Substitution: The methoxy and amino groups can be replaced through nucleophilic substitution reactions, allowing for the introduction of various functional groups depending on the nucleophile used.

These reactions underscore the compound's versatility as a building block in organic synthesis.

Research indicates that methyl 3-methoxyisonicotinate exhibits promising biological activities. Studies have shown potential antimicrobial and anticancer properties, making it a candidate for further investigation in drug development. The presence of both an amino group and a methoxy group may enhance its interaction with biological targets, potentially improving its efficacy as a therapeutic agent.

The synthesis of methyl 3-methoxyisonicotinate typically involves several steps:

- Starting Material: The process begins with isonicotinic acid.

- Methoxylation: The 5-position of the pyridine ring is methoxylated using methanol in the presence of a suitable catalyst.

- Amination: The amino group is introduced at the 3-position via reaction with ammonia or an amine source under controlled conditions.

- Esterification: Finally, the carboxylic acid group is esterified with methanol to form the methyl ester.

This multi-step synthesis can be optimized for yield and purity, often employing continuous flow processes in industrial settings to minimize by-products and enhance efficiency.

Methyl 3-methoxyisonicotinate has several applications across various fields:

- Pharmaceutical Industry: It serves as an intermediate in the synthesis of more complex organic molecules with potential therapeutic effects.

- Chemical Research: The compound is utilized as a building block for synthesizing other derivatives and exploring structure-activity relationships.

- Agrochemicals: It may also find applications in the production of agrochemicals due to its biological activity.

Studies on methyl 3-methoxyisonicotinate's interactions with biological systems are ongoing. Preliminary research suggests that its unique structure allows for significant interactions with various biological targets, which may include enzymes or receptors involved in disease processes. Understanding these interactions could lead to advancements in drug design and development.

Several compounds share structural similarities with methyl 3-methoxyisonicotinate. Here are some notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Methyl 3-aminoisonicotinate | Amino group at the 3-position | Lacks methoxy group; different reactivity profile |

| Methyl 3-hydroxyisonicotinate | Hydroxy group at the 3-position | Hydroxy group may influence solubility and reactivity |

| Methyl 5-methoxyisonicotinate | Methoxy group at the 5-position | Different position of methoxy affects biological activity |

| Methyl 2-methoxyisonicotinate | Methoxy group at the 2-position | Structural variation may alter pharmacological properties |

Uniqueness

Methyl 3-methoxyisonicotinate stands out due to its combination of both an amino and a methoxy group on the pyridine ring. This dual functionality can significantly influence its lipophilicity and permeability across cell membranes, enhancing its potential as a drug candidate compared to similar compounds that lack one of these functional groups.